6-Mercaptoguanosine

Description

Historical Context of Thiopurine Research and Development

The journey of thiopurine research began in the 1950s, a period marked by significant strides in cancer chemotherapy. medkoo.com The need for effective treatments for conditions like acute lymphoblastic leukemia spurred the development of antimetabolites, compounds that interfere with normal metabolic processes. nih.govresearchgate.net One of the pioneering successes in this field was the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) by George Hitchings and Gertrude Elion, work that would later contribute to their Nobel Prize. medkoo.compharmgkb.org These compounds were designed as analogs of natural purines, hypoxanthine (B114508) and guanine (B1146940), respectively, with the goal of disrupting nucleic acid synthesis. researchgate.net

Initially explored for their anticancer properties, the application of thiopurines expanded to include immunosuppression. medkoo.comnih.gov An anecdotal report in the 1960s on their efficacy in inflammatory bowel diseases (IBD) opened a new chapter for these drugs. nih.gov Over the subsequent decades, rigorous clinical trials established the role of thiopurines, like azathioprine (B366305) (a pro-drug of 6-MP), in managing IBD and preventing organ transplant rejection. nih.govsbgh.mb.ca This historical foundation of targeting purine (B94841) metabolism laid the groundwork for the investigation of related compounds, including 6-Mercaptoguanosine (B13397226).

Significance of Purine Analogs in Biomedical Science

Purine analogs are synthetic compounds that mimic the structure of natural purines, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. jpionline.orgrsc.org This structural similarity allows them to interfere with key cellular processes, making them a cornerstone of modern pharmacology. jpionline.org Their primary mechanism often involves the inhibition of enzymes essential for the synthesis of nucleic acids, thereby halting cell division and proliferation. ontosight.aijyoungpharm.org This property is particularly valuable in the context of cancer treatment, where the goal is to curb the rapid growth of malignant cells. ontosight.aijyoungpharm.org

Beyond their role in oncology, purine analogs have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties. researchgate.net Some have been investigated for their potential to treat a variety of diseases by modulating immune responses. researchgate.netnih.gov The ability to modify the basic purine structure has allowed scientists to develop a diverse array of compounds with tailored therapeutic effects. jpionline.org This ongoing research continues to unlock the potential of purine analogs in addressing a wide range of medical challenges. jpionline.org

Overview of 6-Mercaptoguanosine as a Research Compound

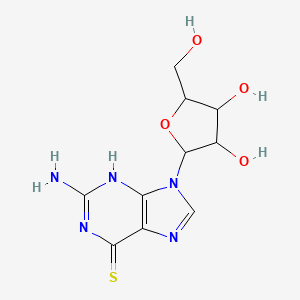

6-Mercaptoguanosine, also known as 6-Thioguanosine (B559654), is a purine nucleoside analog that has been a subject of interest in various fields of biomedical research. biosynth.comcaymanchem.com Structurally, it is the ribonucleoside of 6-thioguanine, meaning it consists of a 6-thioguanine base attached to a ribose sugar. caymanchem.com This compound is recognized for its immunosuppressive effects and is a metabolite of the widely used drug azathioprine. medchemexpress.commedchemexpress.com

In research settings, 6-Mercaptoguanosine has been utilized to study cellular mechanisms, such as the uridine (B1682114) transport system in human erythrocytes. portlandpress.comportlandpress.com Its fluorescent derivatives have been synthesized to serve as probes for investigating membrane transport processes. portlandpress.comnih.gov While it is closely related to clinically used thiopurines, 6-Mercaptoguanosine itself is primarily a research compound, and its direct therapeutic applications have been explored to a lesser extent. nih.govbiosynth.com

Relationship to Other Thiopurine Antimetabolites (e.g., 6-Mercaptopurine, 6-Thioguanine)

6-Mercaptoguanosine is intrinsically linked to the well-known thiopurine antimetabolites, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). 6-MP is an analog of hypoxanthine, while 6-TG is an analog of guanine. pfeist.net Both 6-MP and 6-TG are pro-drugs that require intracellular activation to exert their cytotoxic effects. pharmgkb.org

The metabolic pathways of these drugs are interconnected. Azathioprine, for instance, is converted to 6-MP in the body. sbgh.mb.canih.gov 6-MP can then be metabolized through several competing pathways. nih.gov One of these pathways involves its conversion to thioguanine nucleotides, which are the active cytotoxic metabolites. nih.govmedsafe.govt.nz 6-Thioguanine itself is more directly converted to these active nucleotides. 6-Mercaptoguanosine, as the ribonucleoside of 6-thioguanine, represents a step in the metabolic cascade of these drugs. medchemexpress.com The cytotoxic activity of these thiopurines is largely attributed to the incorporation of thioguanine nucleotides into DNA and RNA, leading to cell cycle arrest and cell death. medkoo.comdrugbank.com

The metabolism and efficacy of these drugs are significantly influenced by the enzyme thiopurine S-methyltransferase (TPMT), which deactivates them. nih.govresearchgate.net The genetic variability of TPMT activity among individuals is a critical factor in the clinical use of these drugs. researchgate.net

Interactive Data Tables

Chemical Properties of 6-Mercaptoguanosine

| Property | Value | Source |

| Chemical Formula | C10H13N5O4S | biosynth.comcaymanchem.com |

| Molecular Weight | 299.31 g/mol | biosynth.com |

| Appearance | Yellow-Green Powder | echemi.com |

| Melting Point | 230-231 °C | echemi.com |

| Boiling Point | 756.9 °C at 760 mmHg | echemi.com |

| CAS Number | 85-31-4 | biosynth.comcaymanchem.com |

| Synonyms | 6-Thioguanosine, (-)-2-Amino-6-mercaptopurine riboside | biosynth.com |

Related Thiopurine Compounds

| Compound Name | Chemical Formula | Molecular Weight | Key Role |

| 6-Mercaptopurine | C5H4N4S | 152.18 g/mol | Antineoplastic and immunosuppressant pro-drug. pfeist.net |

| 6-Thioguanine | C5H5N5S | 167.19 g/mol | Antineoplastic antimetabolite, analog of guanine. drugbank.comchemicalbook.com |

| Azathioprine | C9H7N7O2S | 277.26 g/mol | Immunosuppressive pro-drug, converted to 6-mercaptopurine. sbgh.mb.camedchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJAMXESTUWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903307 | |

| Record name | NoName_3952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |

| Record name | MLS000738229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-6-thiol, monohydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Strategies and Chemical Derivatization

General Methodologies for 6-Mercaptoguanosine (B13397226) Synthesis

6-Mercaptoguanosine, also known as 6-Thioguanosine (B559654) or 2-amino-6-mercapto-9-β-D-ribofuranosylpurine, is the ribonucleoside of the thiopurine base, 6-thioguanine (B1684491). General synthetic strategies often involve the modification of guanosine (B1672433) or its derivatives.

A common approach for creating the 6-thio derivative from a 6-oxo-purine, such as guanine (B1146940) or guanosine, is through thiation. This chemical transformation replaces the oxygen atom at the C6 position with a sulfur atom. A frequently used reagent for this purpose is phosphorus pentasulfide (P₂S₅). The reaction is typically conducted in a high-boiling, basic solvent that is relatively unreactive towards the thiation agent. Pyridine (B92270) and quinoline (B57606) are often employed as solvents because they can effectively dissolve the reactants and products without interfering with the reaction, which might otherwise be hindered if the insoluble product coats the surface of the starting material. google.comresearchgate.net For instance, the synthesis of 2-amino-6-mercaptopurine (thioguanine) can be achieved by treating guanine with phosphorus pentasulfide in pyridine at reflux temperatures. google.com

A more specific method for synthesizing the nucleoside involves starting with a protected form of guanosine, such as guanosine 2',3',5'-tribenzoate. chemicalbook.com The protecting groups on the ribose sugar prevent unwanted side reactions during the thiation of the purine (B94841) base. Following the successful replacement of the 6-oxo group with a thio group, the protecting groups are removed to yield the final 6-Mercaptoguanosine product.

Synthesis of Fluorescent Derivatives for Research Probes

The development of fluorescent analogs of biologically active molecules is crucial for studying their interactions, transport, and localization within cellular systems. google.com By attaching a fluorophore to 6-Mercaptoguanosine, researchers can create powerful probes to investigate biological processes.

S-(N-Dansylaminoethyl)-6-Mercaptoguanosine Synthesis

A notable fluorescent derivative of 6-Mercaptoguanosine is S-(N-Dansylaminoethyl)-6-Mercaptoguanosine. This compound has been synthesized and utilized as a fluorescent probe, particularly for studying the uridine (B1682114) transport system in human erythrocytes. portlandpress.com The dansyl group serves as the fluorophore, whose emission properties can be sensitive to the local environment. portlandpress.com

The synthesis is achieved by reacting 6-Mercaptoguanosine with N-Dansylaziridine. The reaction is typically carried out in a mixed solvent system, such as ethanol (B145695) and water. To facilitate the reaction, the pH of the 6-Mercaptoguanosine solution is adjusted to be alkaline (e.g., pH 9.6 with sodium carbonate), which ensures the dissolution of the starting material and promotes the nucleophilic attack of the thiol group on the aziridine (B145994) ring. portlandpress.com

| Reactant | Reagent/Solvent | Conditions | Product |

| 6-Mercaptoguanosine | N-Dansylaziridine, Ethanol, Water | pH 9.6 (adjusted with Na₂CO₃) | S-(N-Dansylaminoethyl)-6-Mercaptoguanosine |

This fluorescent probe proved to be a potent inhibitor of the uridine transport system (Kᵢ ≈ 0.3 µM) and its fluorescence emission spectrum, with peaks at 400 and 550 nm, allows for detailed binding studies with cell membranes. portlandpress.com

Preparation of Novel Analogs and Nucleosides

The modification of the 6-Mercaptoguanosine structure is a key strategy in the search for new therapeutic agents and research tools. These efforts focus on creating novel analogs with enhanced efficacy, better target specificity, or improved pharmacological properties.

Design Principles for Modifying Thiopurines to Enhance Antitumor Efficacy in Research Models

Thiopurines, including 6-mercaptopurine (B1684380) and 6-thioguanine, are prodrugs that require metabolic activation to exert their cytotoxic effects. researchgate.net The central design principle for enhancing their antitumor efficacy revolves around optimizing this metabolic activation and subsequent incorporation into nucleic acids.

Metabolic Activation is Key : Thiopurines are converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into their active ribonucleotide forms, such as 6-thioinosine monophosphate (TIMP) and 6-thioguanosine monophosphate (TGMP). researchgate.net These nucleotides are the primary active metabolites. Therefore, modifications to the parent molecule should not impede this crucial first step. Resistance in cancer cells can arise from the loss of HGPRT activity. medkoo.comwikipedia.org

Inhibition of de Novo Purine Synthesis : The active metabolites, like thioinosinic acid (TIMP), inhibit multiple enzymes in the de novo purine synthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the rate-limiting step. medkoo.comhemonc.org This starves the cancer cells of the necessary building blocks for DNA and RNA.

Incorporation into DNA and RNA : The active metabolites are further phosphorylated to di- and tri-phosphate forms (e.g., 6-thioguanosine triphosphate, TGTP). These thioguanine nucleotides are incorporated into DNA (DNA-TG) and RNA, leading to fraudulent base pairing, strand breaks, and ultimately, apoptosis. researchgate.netnih.govnih.gov Structural modifications that enhance the rate of incorporation or the cytotoxicity of the resulting nucleic acids are a key goal. For example, recent research has shown that 6-thioguanine treatment can increase the tumor mutational burden, making tumors more responsive to immune checkpoint blockade therapy. nih.gov

Bypassing Resistance Mechanisms : Cancer cells can develop resistance by upregulating enzymes that inactivate thiopurines, such as thiopurine S-methyltransferase (TPMT). researchgate.netwikipedia.org One design strategy is to create analogs that are less susceptible to these inactivating enzymes or to directly deliver the active nucleotide form. Prodrugs of 6-thioguanosine monophosphate (6sGMP) have been developed to bypass resistance mechanisms related to decreased HGPRT levels or skewed metabolism. acs.org

Introduction of Additional Functionality : Research into tricyclic thiopurines, where an additional five-membered ring is fused to the purine scaffold, has shown that these modifications can yield compounds with significant anticancer activity. nih.gov These structural changes can alter the electronic properties and steric profile of the molecule, potentially leading to novel interactions with biological targets. nih.gov

Functionalized Mercaptoguanine Derivatives for Enzyme Inhibition Studies

While not specific to the 6-position, research on functionalized 8-mercaptoguanine derivatives provides a clear example of how modifying the mercaptoguanine scaffold can lead to potent and specific enzyme inhibitors. In one study, a series of S8-functionalized 8-mercaptoguanine derivatives were synthesized and evaluated as inhibitors of dihydroneopterin aldolase (B8822740) (DHNA) from Mycobacterium tuberculosis, an essential enzyme for the bacterium's survival. selleckchem.com

The synthesis involved using 8-mercaptoguanine (8-MG) as a scaffold and attaching various benzyl (B1604629) and acetamide (B32628) groups to the sulfur atom. selleckchem.com

| Scaffold | Functional Group Attached to Sulfur | Target Enzyme | Result |

| 8-Mercaptoguanine | Benzyl derivatives | M. tuberculosis Dihydroneopterin Aldolase (MtFolB) | IC₅₀ values in the submicromolar range. selleckchem.com |

| 8-Mercaptoguanine | Phenylacetamide derivatives | M. tuberculosis Dihydroneopterin Aldolase (MtFolB) | Identified as a new class of MtFolB inhibitors. selleckchem.com |

This research demonstrates a key principle: the thiol group on the guanine base is an excellent handle for chemical modification. By attaching different functional groups, it is possible to explore the chemical space around the scaffold and optimize interactions with the active site of a target enzyme, leading to the development of highly specific inhibitors.

Nanoparticle-Based Delivery System Research

A significant challenge with thiopurine drugs is their potential for systemic toxicity and the development of resistance. nih.gov Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by improving drug targeting, providing controlled release, and enhancing efficacy. nih.govresearchgate.net

Several types of nanoparticles have been investigated for the delivery of thiopurines:

Magnetite Nanoparticles : 6-mercaptopurine has been successfully coated onto superparamagnetic iron oxide (magnetite) nanoparticles. nih.gov These nanocomposites showed sustained, pH-dependent release of the drug, which could potentially be used for controlled-release formulations. nih.gov

Gold Nanoparticles : Gold nanoparticles have been used to deliver both thioguanine and mercaptopurine. researchgate.net Studies showed that thioguanine-gold nanoparticles had a stronger inhibitory effect on breast cancer cells compared to the free drug. nih.govresearchgate.net The large and highly modifiable surface of gold nanoparticles allows for the attachment of multiple drug molecules. researchgate.net

Metal-Organic Frameworks (MOFs) : A novel approach involves constructing a nanoplatform using a prodrug of the thiopurine itself as a building block. A biological nanoplatform was created using 6-allylthiopurine as a bioactive ligand to form a MOF. rsc.org This system was designed for targeted delivery and to induce synthetic lethality in cancer cells by simultaneously targeting nucleotide metabolism and DNA repair pathways. rsc.org

These nanoparticle strategies aim to increase the local concentration of the drug at the tumor site, thereby enhancing its therapeutic effect while minimizing exposure to healthy tissues and reducing systemic side effects. nih.govresearchgate.net

Preparation of 6-Mercaptopurine-Coated Magnetite Nanoparticles

The synthesis of 6-mercaptopurine (6-MP) coated magnetite (Fe3O4) nanoparticles is a significant area of research for developing advanced drug delivery systems. These nanoparticles are of interest due to their superparamagnetic properties, which allow for targeted delivery and controlled release of therapeutic agents. researchgate.netnih.gov

A common method for the synthesis of these nanoparticles is the co-precipitation technique. researchgate.netportlandpress.com This involves the precipitation of magnetite nanoparticles from an aqueous solution containing ferrous and ferric salts in a stoichiometric ratio (e.g., 2:1) in the presence of a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. portlandpress.com The reaction is typically carried out under an inert atmosphere, like nitrogen, and at an elevated temperature to promote the formation of crystalline magnetite. portlandpress.com

Following the synthesis of the magnetite core, a coating is applied to the nanoparticles. This coating serves multiple purposes: it enhances stability, provides sites for drug attachment, and can control the drug release profile. Polymers such as polyvinyl alcohol (PVA) and chitosan (B1678972) are frequently used for this purpose. nih.govdovepress.com For instance, in one method, synthesized Fe3O4 nanoparticles are coated with PVA, and then 6-MP is loaded onto the surface of this polymer coating.

Characterization of the resulting nanoparticles is crucial to ensure they possess the desired properties for drug delivery. Techniques such as X-ray diffraction (XRD) are used to confirm the crystalline structure of the magnetite core. nih.gov Fourier Transform Infrared Spectroscopy (FTIR) helps to verify the successful coating of the polymer and the loading of 6-MP onto the nanoparticles. researchgate.netresearchgate.net Transmission Electron Microscopy (TEM) provides information on the size and morphology of the nanoparticles, which are typically spherical. researchgate.netresearchgate.net Studies have shown that uncoated magnetite nanoparticles can have an average diameter of around 9 nm, which increases to approximately 19 nm after being coated with chitosan and 6-MP. researchgate.netnih.govresearchgate.net

| Nanoparticle Type | Synthesis Method | Average Diameter | Characterization Methods | Source |

| Fe3O4 Nanoparticles | Co-precipitation | ~9 nm | XRD, FTIR, TEM | researchgate.netnih.govresearchgate.net |

| 6-MP-PVA-coated Fe3O4 | Co-precipitation | 13 nm | XRD, HR-TEM, TGA, FTIR, VSM | dovepress.com |

| Chitosan-coated Fe3O4 with 6-MP | Co-precipitation | ~19 nm | XRD, FTIR, TEM | researchgate.netnih.govresearchgate.net |

Development of 6-Mercaptopurine-Loaded Oral Nanomedicines for Enhanced Cellular Delivery

The development of oral nanomedicines for 6-mercaptopurine aims to overcome challenges associated with its poor water solubility and variable oral absorption. nih.govnih.govnih.gov Nanotechnology-based approaches can enhance the solubility and bioavailability of 6-MP. nih.govnih.gov

One prominent method for creating these nanomedicines is the double-emulsion solvent evaporation technique. nih.govnih.gov In this process, an inner aqueous phase containing 6-MP and a stabilizing polymer like polyvinyl alcohol (PVA) is emulsified in an organic phase containing a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA). nih.govnih.gov This primary emulsion is then further emulsified in an outer aqueous phase to form a double emulsion (water-in-oil-in-water). The organic solvent is subsequently removed, leading to the formation of solid nanoparticles with 6-MP encapsulated within the PLGA matrix. nih.gov

These nanomedicines are designed to have specific physicochemical properties for optimal oral delivery. Research has shown the successful formulation of 6-MP-loaded PLGA nanoparticles (6-MPNs) that are spherical in shape with a uniform particle size. nih.govnih.gov For example, some formulations have an average particle size of approximately 142.56 nm with a low polydispersity index (PDI) of 0.135, indicating a narrow size distribution. nih.gov

The in vitro release profile of these nanomedicines often shows a biphasic pattern. nih.govnih.gov An initial burst release is observed, which is attributed to the drug adsorbed on the nanoparticle surface. This is followed by a sustained release phase as the drug diffuses out from the polymer matrix. nih.gov This controlled release can be advantageous for maintaining therapeutic drug levels over an extended period.

| Nanomedicine Formulation | Preparation Method | Average Particle Size | Encapsulation Efficiency | In Vitro Release Profile | Source |

| 6-MP-loaded PLGA Nanoparticles (6-MPNs) | Double-emulsion solvent evaporation | 142.56 ± 1.34 nm | High | Biphasic: Initial burst followed by sustained release | nih.govnih.gov |

| 6-MP-loaded Nanostructured Lipid Carriers (6-MP-NLCs) | Modified melt-emulsification | 124.5 ± 2.3 nm | 87.33 ± 0.08% | Burst release followed by sustained release | medkoo.com |

Polymer Coating Strategies (e.g., Chitosan) for Controlled Release Investigations

Polymer coatings, particularly with natural polymers like chitosan, are a key strategy in the design of controlled-release drug delivery systems for 6-mercaptopurine. nih.govnih.govdovepress.com Chitosan is a biodegradable and biocompatible polysaccharide that can be used to coat nanoparticles, influencing their stability and drug release characteristics. nih.govdovepress.com

When used to coat magnetite nanoparticles, chitosan can enhance the thermal stability of the resulting nanocomposite. researchgate.netresearchgate.net The coating process involves dispersing the magnetite nanoparticles in a chitosan solution, allowing the polymer to adsorb onto the nanoparticle surface. researchgate.net The presence of chitosan and the loaded 6-MP can be confirmed by analytical techniques like FTIR spectroscopy. researchgate.netresearchgate.net

The polymer coating plays a crucial role in controlling the release of 6-MP. The release from chitosan-coated nanoparticles is often sustained and can be influenced by the pH of the surrounding medium. researchgate.netresearchgate.net For instance, studies have shown that the release of 6-MP from chitosan-coated magnetite nanoparticles is higher at a lower pH (e.g., 4.8) compared to a neutral pH (e.g., 7.4). researchgate.netresearchgate.net This pH-responsive behavior is advantageous for targeted drug release in specific physiological environments.

Furthermore, the solvent used to dissolve the drug during the loading process can also impact the release profile. researchgate.netresearchgate.net For example, a nanocomposite prepared with 6-MP dissolved in a different solvent showed a more sustained release without the initial "burst release" effect. researchgate.netresearchgate.net In one study, the maximum release of 6-mercaptopurine from such a modified nanocomposite reached approximately 97.7% at pH 4.8 and 55.4% at pH 7.4 over an extended period. researchgate.net

| Coating Polymer | Nanoparticle Core | Effect on Nanoparticles | Controlled Release Characteristics | Source |

| Chitosan | Magnetite (Fe3O4) | Enhanced thermal stability, increased particle size | Sustained, pH-dependent release | researchgate.netnih.govresearchgate.net |

| Chitosan | - | Forms nanoparticles via ionic gelation with TPP | Sustained release over 2 days | nih.govresearchgate.net |

Molecular Mechanisms of Action

Nucleic Acid Integration and Functional Impact

A primary mechanism of action for 6-Mercaptoguanosine's metabolites is their direct incorporation into the building blocks of cellular genetic material, leading to significant structural and functional consequences.

Incorporation of 6-Thioguanosine (B559654) Nucleotides into DNA and RNA

Once metabolized into its active triphosphate form, thioguanosine triphosphate (TGTP), the compound acts as a fraudulent purine (B94841) base. patsnap.com Due to its structural similarity to the natural purine, guanine (B1146940), TGTP is recognized by cellular enzymes and incorporated into both DNA and RNA during synthesis. patsnap.comontosight.ailgmpharma.com The incorporation of these thiopurine analogs into nucleic acid chains is a critical step in their cytotoxic effect. acs.orgacs.orgaacrjournals.org Studies have shown that 6-thioguanine (B1684491) (6-TG) can be found in the DNA of cells exposed to the drug. aacrjournals.orgoup.com Similarly, 6-thioguanosine can be incorporated into various RNA species, with messenger RNA (mRNA) showing the most abundant incorporation. researchgate.net This integration of a "false" base provides the foundation for subsequent cellular disruption. ontosight.ailgmpharma.com

Induction of DNA Strand Breakage

The presence of 6-thioguanine within the DNA strand is not innocuous. It creates a site of instability and triggers cellular repair mechanisms that can paradoxically lead to DNA damage. caymanchem.com The primary lesions observed following 6-TG incorporation are DNA strand breaks. nih.govaacrjournals.org

This process is often initiated by the DNA mismatch repair (MMR) system. patsnap.comtandfonline.com After incorporation into DNA, the 6-thioguanine can be methylated to form S6-methylthioguanine. acs.orgacs.org During subsequent rounds of DNA replication, this modified base can mispair with thymine (B56734) instead of cytosine. acs.orgnih.gov The MMR system recognizes these 6-thioguanine:thymine mismatches and attempts to correct them. patsnap.comtandfonline.com However, the persistent nature of the original lesion in the template strand can lead to a futile cycle of repair attempts, ultimately resulting in the introduction of single-strand breaks (SSBs) and double-strand breaks (DSBs). patsnap.comcapes.gov.brnih.govaacrjournals.org Studies have shown that SSBs are more frequent and persistent in cells with a proficient MMR system, correlating with cell cycle arrest and subsequent cell death. capes.gov.brnih.govaacrjournals.org Additionally, reactive oxygen species (ROS) generated from DNA-incorporated 6-TG can also contribute to DNA damage, including the formation of interstrand cross-links. aacrjournals.orgoup.com

Disruption of DNA Replication and Transcription Processes

The incorporation of thioguanine nucleotides into the DNA template profoundly affects the processes of DNA replication and transcription. ontosight.aitocris.com The presence of 6-thioguanine in the DNA template can slow down the progression of DNA polymerases, thereby inhibiting DNA synthesis. nih.govnih.gov The altered structure of the DNA containing 6-thioguanine can be a poor substrate for DNA ligases, which are essential for joining DNA fragments, particularly during lagging strand synthesis. nih.gov This leads to the formation of gaps in the newly synthesized DNA. nih.gov

Enzyme Inhibition and Modulation

Beyond the direct impact on nucleic acids, metabolites of 6-Mercaptoguanosine (B13397226) also act as potent inhibitors of key enzymes involved in the synthesis of purines, the essential building blocks for DNA and RNA.

Interference with Inosinic Acid to Adenylic Acid Conversion

In addition to blocking the initial step of purine synthesis, thiopurine nucleotides also interfere with the interconversion of purine nucleotides. Specifically, thioinosinic acid (TIMP) inhibits the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP). lgmpharma.comdrugbank.comchemicalbook.com This blockade prevents the formation of adenine (B156593) and guanine nucleotides from IMP, further depleting the cellular pools of these essential molecules. chemicalbook.comaacrjournals.orgaacrjournals.org By disrupting multiple points in the purine metabolic pathway, 6-mercaptopurine (B1684380) and its derivatives create a comprehensive blockade of nucleic acid precursor synthesis. lgmpharma.com

Table of Research Findings on 6-Mercaptoguanosine's Mechanisms

| Mechanism Category | Specific Mechanism | Key Research Finding |

| Nucleic Acid Integration | Incorporation into DNA and RNA | Metabolites like thioguanosine triphosphate (TGTP) act as fraudulent bases and are incorporated into nucleic acids. patsnap.comontosight.ailgmpharma.com |

| DNA Damage | Induction of Strand Breakage | Incorporated 6-thioguanine triggers mismatch repair (MMR) systems, leading to single and double-strand breaks. capes.gov.brnih.govaacrjournals.org |

| Process Disruption | Replication and Transcription | The presence of thioguanine nucleotides in the DNA template inhibits the function of DNA polymerases and ligases. nih.govnih.gov |

| Enzyme Inhibition | De Novo Purine Synthesis | Metabolites inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in purine synthesis. lgmpharma.comlgmpharma.comchemicalbook.com |

| Enzyme Inhibition | Purine Interconversion | Thioinosinic acid (TIMP) blocks the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP). lgmpharma.comdrugbank.comchemicalbook.com |

Inhibition of Papain-like Proteases (e.g., SARS and MERS Coronavirus PLpros) by 6-Thioguanine

6-Thioguanine (6-TG), a clinically utilized purine analog, has been identified as an inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and MERS-CoV. researchgate.netnih.gov PLpro is a critical viral enzyme essential for processing viral polyproteins and for facilitating the virus's evasion of the host's innate immune response by deconjugating ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins. nih.govmdpi.com

Studies have shown that 6-TG can inhibit the proteolytic and deISGylating activities of these viral proteases. researchgate.netnih.gov For SARS-CoV-1 PLpro, 6-TG demonstrated an IC50 (half-maximal inhibitory concentration) of 5 µM. nih.gov Its inhibitory effect was also observed against MERS-CoV PLpro, with a reported IC50 of 24.4 µM. acs.org The mechanism of inhibition is described as competitive and slow-binding. researchgate.netacs.org The ability of 6-TG to block these crucial functions of PLpro suggests a direct antiviral activity by disrupting viral replication and the modulation of the host's immune system. nih.gov However, some research indicates that while 6-TG shows activity in cell-based assays, it may act as a nonspecific inhibitor in certain enzymatic assays. acs.org

Table 1: Inhibition of Coronavirus Papain-like Proteases by 6-Thioguanine

| Coronavirus | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| SARS-CoV-1 | Papain-like Protease (PLpro) | 5.0 | nih.gov |

| MERS-CoV | Papain-like Protease (PLpro) | 24.4 | acs.org |

| SARS-CoV-2 | Papain-like Protease (PLpro) | 72 | acs.org |

Inhibition of Ubiquitin-Specific Protease 2 (USP2) by 6-Thioguanine

6-Thioguanine has been identified as an effective inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme (DUB) that plays a significant role in various cellular processes, including cell cycle regulation, protein stability, and inflammatory responses. techscience.comspandidos-publications.com The upregulation of USP2 has been linked to several types of cancer. spandidos-publications.com

Research has demonstrated that 6-TG inhibits USP2 with an IC50 of 40 ± 2.0 μM, whereas the related compound 6-mercaptopurine (6-MP) shows no significant inhibitory effect. techscience.comresearchgate.net The mechanism of inhibition by 6-TG is non-competitive and slow-binding, involving the formation of a covalent bond with the cysteine residue (Cys276) in the active site of USP2. spandidos-publications.comresearchgate.net This interaction blocks the enzyme's ability to deubiquitinate its target proteins. spandidos-publications.com Furthermore, studies have shown a synergistic inhibitory effect on USP2 when 6-TG is combined with disulfiram (B1670777), another clinical drug. nih.gov This suggests a potential for combination strategies in targeting USP2-related pathologies. nih.govwjgnet.com

Interaction with Topoisomerase II by 6-Thioguanine

6-Thioguanine can interfere with the function of topoisomerase II, a critical enzyme that manages DNA topology by catalyzing transient double-strand breaks. aacrjournals.orgcuni.cz The incorporation of 6-TG into DNA can alter the DNA structure and its interaction with the enzyme. selleckchem.comnih.gov

Specifically, the presence of deoxythioguanosine in DNA near a topoisomerase II cleavage site has been shown to alter the DNA cleavage pattern induced by the enzyme, particularly in the presence of etoposide (B1684455), a topoisomerase II inhibitor. cuni.cz This finding provides a potential molecular basis for the observed clinical interactions between thiopurine therapy and treatments involving topoisomerase II-targeted drugs. cuni.cz While 6-TG itself can inhibit the catalytic activity of topoisomerase II, achieving half-maximal inhibition at approximately 50 μmol/L, it is less potent than other dedicated inhibitors. aacrjournals.org It also inhibits the ATPase activity of the enzyme with an IC50 of about 30 μmol/L. aacrjournals.org The interaction suggests that 6-TG does not function as a topoisomerase II poison in the same way as etoposide but rather modulates the enzyme's activity by being incorporated into its DNA substrate. aacrjournals.orgnih.gov

Inhibition of 6-Hydroxymethyl-7,8-dihydropterin (B3263101) Pyrophosphokinase (HPPK) by Mercaptoguanine Derivatives

Derivatives of mercaptoguanine, specifically 8-mercaptoguanine (8-MG), have been investigated as inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). plos.orgrcsb.org HPPK is a key enzyme in the folate biosynthesis pathway in prokaryotes and lower eukaryotes, making it a target for antimicrobial agents. acs.org The enzyme catalyzes the transfer of a pyrophosphate group from ATP to its substrate, 6-hydroxymethyl-7,8-dihydropterin. plos.orgacs.org

8-Mercaptoguanine has been shown to bind to the substrate site of HPPK from Staphylococcus aureus (SaHPPK) with a dissociation constant (KD) of approximately 13 µM and an IC50 of about 41 µM. plos.org Structure-based design has led to the synthesis of S-functionalized and N7-substituted 8-MG derivatives with improved binding affinities. plos.orgacs.org For instance, one benzyl-substituted derivative displayed a significantly higher affinity for SaHPPK (120 nM) compared to E. coli HPPK (1.76 μM), demonstrating species selectivity. acs.org X-ray crystallography has revealed that these derivatives bind in the pterin-binding pocket, and in some cases, exploit a cryptic pocket unique to the S. aureus enzyme. acs.org These findings establish 8-MG derivatives as a promising scaffold for developing novel HPPK inhibitors. nih.gov

Table 2: Binding Affinities of Mercaptoguanine Derivatives for HPPK

| Compound | Target Enzyme | Binding Affinity (KD or IC50) | Reference |

|---|---|---|---|

| 8-Mercaptoguanine (8-MG) | S. aureus HPPK (SaHPPK) | KD ~13 µM, IC50 ~41 µM | plos.org |

| Benzyl-substituted 8-MG (Compound 41) | S. aureus HPPK (SaHPPK) | 120 nM | acs.org |

| Benzyl-substituted 8-MG (Compound 41) | E. coli HPPK (EcHPPK) | 1.76 µM | acs.org |

Interactions with Cellular Transport Systems

Inhibition of Uridine (B1682114) Transport System in Erythrocytes by S-(N-Dansylaminoethyl)-6-Mercaptoguanosine

A fluorescent derivative of 6-Mercaptoguanosine, S-(N-Dansylaminoethyl)-6-Mercaptoguanosine, has been synthesized and identified as a potent inhibitor of the uridine transport system in human erythrocytes. portlandpress.comnih.govnih.gov This compound acts as a valuable fluorescent probe for studying the transport mechanism. portlandpress.comcapes.gov.br

This derivative exhibits strong inhibition with an inhibition constant (Ki) of approximately 0.3 μM. portlandpress.comnih.govnih.gov Direct binding studies have confirmed the presence of a high-affinity binding site on erythrocyte membrane fragments, with a dissociation constant similar in magnitude to the Ki. portlandpress.comnih.gov The fluorescence emission spectrum of the probe is sensitive to its environment, suggesting that when bound, it penetrates into the lipid bilayer region of the cell membrane. portlandpress.comnih.gov Interestingly, the binding of the probe and the natural substrate, uridine, are not mutually exclusive, indicating complex interactions at the transporter site. portlandpress.comnih.gov

Carrier-Dependent and Sodium-Dependent Transport Mechanisms of 6-Mercaptopurine

The cellular uptake of 6-Mercaptopurine (6-MP) is not a process of simple diffusion but is mediated by specific transport proteins. nih.gov Studies in human lymphocytes have demonstrated that 6-MP transport is a carrier-mediated process, as evidenced by its temperature sensitivity—occurring at 37°C but not at 0°C—and competitive inhibition by an excess of non-radiolabeled drug. nih.gov

Furthermore, the transport of 6-MP is partially dependent on sodium ions. nih.gov Approximately 50% of its intracellular accumulation is sodium-dependent, which suggests the involvement of sodium-dependent nucleoside transporters (CNTs). nih.gov The remaining transport activity is sodium-independent, pointing to the participation of equilibrative nucleoside transporters (ENTs). nih.govnih.gov The expression levels of various influx transporters can vary among individuals, which may contribute to differences in intracellular drug accumulation and subsequent cellular response. nih.gov Efflux transporters, such as multidrug resistance-associated proteins (MRPs), may also play a role in eliminating 6-MP from cells. nih.govscienceopen.com

Cellular and Subcellular Effects

Impact on Cell Proliferation and Viability in Cell Line Models

6-Mercaptoguanosine (B13397226) and its parent compounds, such as 6-mercaptopurine (B1684380) (6-MP), demonstrate significant effects on the proliferation and viability of various cancer cell lines. In leukemic T cells, such as the Jurkat T cell line, 6-MP has been shown to reduce cell viability in a time-dependent manner. nih.gov For instance, incubation with 50 μM of 6-MP resulted in an approximate 30% reduction in viability after 48 hours. nih.gov This decrease in viability is a consequence of both reduced cell proliferation and increased cell death through apoptosis. nih.gov

The anti-proliferative effects are linked to the compound's ability to interfere with the synthesis of essential molecules like proteins, DNA, and RNA. nih.govnih.gov Specifically, 6-MP inhibits the de novo synthesis of purines, a pathway crucial for lymphocyte proliferation. nih.gov This leads to cell cycle arrest, particularly stalling cells in the sub-G1 phase. nih.gov Studies on fetal rat telencephalons have also shown that 6-MP can induce G2/M arrest and delay S-phase progression in neural progenitor cells. researchgate.net

The cytotoxicity of these compounds has been observed across different cell lines. In L1210 mouse leukemia cells resistant to 6-MP, a lipophilic derivative, bis(dibut.MPR)P, demonstrated a potent cytotoxic action. nih.gov Furthermore, in human fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines, 6-MP has been shown to induce apoptosis. researchgate.net Research has also indicated that cell lines resistant to cytosine arabinoside (ara-C) can exhibit cross-resistance to 6-mercaptoguanosine. researchgate.net

Below is a table summarizing the effects of 6-mercaptopurine, the precursor to 6-Mercaptoguanosine, on various cell lines.

| Cell Line Model | Compound | Observed Effect | Reference |

| Jurkat T cells | 6-mercaptopurine | Reduced cell viability, induced apoptosis, and cell cycle arrest at sub-G1 phase. | nih.gov |

| Neural Progenitor Cells (rat) | 6-mercaptopurine | Induced G2/M arrest, delayed S-phase, and led to apoptosis. | researchgate.net |

| L1210 Mouse Leukemia (resistant) | bis(dibut.MPR)P | Potent cytotoxic action. | nih.gov |

| HT-1080 & MCF-7 | 6-mercaptopurine | Induction of apoptosis. | researchgate.net |

| CEM/0 (leukemia) | 6-mercaptoguanosine | Cross-resistance in ara-C resistant cells. | researchgate.net |

Induction of Apoptosis Pathways

Modulation of Apoptosis through Rac1 Inhibition by 6-Thioguanine (B1684491) Triphosphate

A key mechanism through which 6-Mercaptoguanosine and its related thiopurines induce apoptosis is by modulating the activity of the small GTPase Rac1. nih.govjci.org The metabolite 6-thioguanine triphosphate (6-Thio-GTP), derived from 6-Mercaptoguanosine, acts as a specific inhibitor of Rac1 activation. nih.govjci.orgresearchgate.net

In primary human CD4+ T lymphocytes, the induction of apoptosis by azathioprine (B366305) (a prodrug of 6-MP) requires costimulation of the T-cell receptor and CD28. nih.govjci.org This costimulation normally activates Rac1, a critical step in promoting T-cell proliferation and survival. However, in the presence of 6-Thio-GTP, this activation is blocked. nih.govjci.org 6-Thio-GTP binds to Rac1 in place of guanosine (B1672433) triphosphate (GTP), effectively converting the costimulatory survival signal into an apoptotic signal. nih.govjci.org

The inhibition of Rac1 activation suppresses its downstream target genes, including mitogen-activated protein kinase kinase (MEK), NF-κB, and the anti-apoptotic protein Bcl-xL. nih.govjci.org This suppression leads to the activation of the mitochondrial pathway of apoptosis. nih.govjci.org This specific blockade of Rac1 explains the immunosuppressive effects of thiopurines and their ability to trigger apoptosis in activated T cells. nih.gov

Apoptosis Induction in Activated Lymphocytes

6-Mercaptoguanosine and its precursors are potent inducers of apoptosis, particularly in activated lymphocytes. nih.govnih.gov This effect is central to their immunosuppressive and anti-leukemic activities. The process is often dependent on the activation state of the lymphocytes; for example, apoptosis induction in primary human CD4+ T cells by azathioprine and its metabolites is dependent on CD28 costimulation, a signal characteristic of T-cell activation. nih.govjci.org

Upon treatment, a time-dependent increase in apoptosis is observed. In Jurkat T cells, incubation with 6-MP led to 30% of cells becoming apoptotic after 48 hours. nih.gov This is confirmed by methods such as Annexin V staining, which detects early apoptotic cells. nih.govresearchgate.net The apoptotic process involves the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govmdpi.com Specifically, the activation of caspase-3 has been observed in lymphocytes exposed to 6-MP, indicating its role in the drug-induced cytotoxicity. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is often implicated, triggered by factors like DNA damage. researchgate.netnih.gov This pathway involves the release of cytochrome c from the mitochondria, which ultimately activates executioner caspases like caspase-3 and -9. researchgate.netresearchgate.net

Energetic Metabolism Perturbations

Reduction of Intracellular ATP Concentration

A significant subcellular effect of 6-mercaptopurine (6-MP), the metabolic precursor to 6-Mercaptoguanosine, is the disruption of cellular energy metabolism, characterized by a rapid reduction in intracellular adenosine (B11128) triphosphate (ATP) concentrations. nih.govnih.gov This effect has been clearly demonstrated in proliferating leukemic T cells. nih.gov

Upon exposure to 6-MP, a significant decrease in intracellular ATP levels can be detected as early as two hours, with the depletion becoming more pronounced over time. nih.gov This rapid drop in ATP is a direct consequence of 6-MP's interference with purine (B94841) metabolism. nih.gov By inhibiting de novo purine synthesis, 6-MP hinders the production of new adenine (B156593) nucleotides, which are essential for maintaining the cellular ATP pool. nih.govnih.gov This depletion of ATP is not isolated; it is also accompanied by a reduction in adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP) levels, indicating a broad impact on the total adenine nucleotide pool. nih.gov The reduction in ATP availability creates a state of energetic stress within the cell, contributing to the antiproliferative and apoptotic effects of the compound. nih.gov

Activation of AMP-Activated Protein Kinase (AMPK)

The reduction in intracellular ATP levels and the corresponding shift in the AMP:ATP ratio trigger the activation of a critical cellular energy sensor, the 5' AMP-activated protein kinase (AMPK). nih.govnih.govwikipedia.org The activation of AMPK is a direct consequence of the energetic stress induced by 6-mercaptopurine (6-MP). nih.govnih.gov

Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. wikipedia.org It works to inhibit energy-consuming anabolic pathways while stimulating catabolic pathways that generate ATP. wikipedia.orgnih.gov In the context of 6-MP treatment in leukemic T cells, AMPK activation leads to the inhibition of the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.govnih.gov The inhibition of mTOR, in turn, contributes to the anti-proliferative effects of 6-MP. nih.gov

Furthermore, AMPK activation following 6-MP exposure results in reduced expression of the transcription factors HIF-1α and Myc. nih.govnih.gov These factors are crucial for the metabolic reprogramming that supports rapid cancer cell growth, including the upregulation of glucose and glutamine metabolism. nih.gov Consequently, the activation of AMPK by 6-MP leads to a significant decrease in both glycolytic and glutaminolytic fluxes, further impairing the metabolic capacity of the cancer cells and enhancing the drug's anti-leukemic effects. nih.govnih.gov

Inhibition of Mechanistic Target of Rapamycin (mTOR)

6-Mercaptopurine has been shown to inhibit the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism. nih.gov Exposure of proliferating T cells to 6-MP leads to a rapid decrease in intracellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK). nih.gov Activated AMPK then inhibits mTOR signaling. nih.gov This inhibition is a key consequence of the energetic stress induced by 6-MP. nih.gov

Studies in microglia have also demonstrated that 6-MP can impede signaling through the PI3K/Akt/mTOR pathway. nih.govnih.gov Specifically, 6-MP pretreatment was found to suppress the phosphorylation of S6 kinase (S6K) and maintain the translation repressor 4E-BP1 in its active, hypophosphorylated state. nih.gov This prevents the accumulation of the hyperphosphorylated gamma-form of 4E-BP1, which normally dissociates from the eukaryotic initiation factor 4E (eIF4E) to allow for protein synthesis. nih.gov

However, the interplay between 6-MP and mTOR signaling can be complex. In some contexts, such as B-cell acute lymphoblastic leukemia (B-ALL), the inhibition of mTOR complex 1 (mTORC1) has been observed to protect cancer cells from the cytotoxic effects of 6-mercaptopurine. nih.govnih.gov This protective effect was linked to a decrease in cell cycle progression. nih.govnih.gov

Modulation of Oncogene Expression (e.g., Myc, HIF-1α)

The inhibition of mTOR signaling by 6-mercaptopurine has downstream consequences for the expression of key oncogenes, including Myc and hypoxia-inducible factor-1α (HIF-1α). nih.gov In proliferating T cells, the reduction in mTOR activity following 6-MP treatment leads to a decrease in the expression of both Myc and HIF-1α. nih.gov

However, the effect of 6-MP on HIF-1α can be context-dependent. In another study, 6-MP was found to enhance the transcriptional activity and protein levels of HIF-1α. nih.gov This was attributed to the stabilization of the HIF-1α protein, as 6-MP decreased its association with the von Hippel-Lindau protein, which targets HIF-1α for degradation. nih.gov This stabilization was dependent on the orphan nuclear receptor Nur77. nih.gov HIF-1α is a transcription factor that plays a central role in cellular responses to hypoxia and has been implicated in tumor progression. mdpi.complos.org

Myc, a transcription factor that regulates a wide array of genes involved in cell growth and proliferation, is also affected by 6-MP. The downregulation of Myc expression is a significant outcome of the metabolic stress and mTOR inhibition induced by the compound. nih.govnih.gov

Alterations in Glucose and Glutamine Fluxes

6-Mercaptopurine significantly alters cellular metabolism by impacting glucose and glutamine fluxes. nih.gov As a consequence of the inhibition of the metabolic checkpoints mTOR, HIF-1α, and Myc, both glycolysis and glutaminolysis are strongly decreased in proliferating T cells treated with 6-MP. nih.gov While glucose uptake may not be directly affected, the production of lactate (B86563), a marker of aerobic glycolysis, is significantly reduced, indicating an inhibition of this metabolic pathway. nih.gov

The reduced catabolism of glucose and glutamine is a direct result of the transcriptional reprogramming induced by the energetic stress from 6-MP. nih.gov Cancer cells often exhibit a high demand for glutamine to support their rapid growth and proliferation, using it for nucleotide and lipid synthesis, energy generation, and redox balance. mdpi.combiomolther.orgoaepublish.com By disrupting these metabolic fluxes, 6-MP interferes with the fundamental bioenergetic and biosynthetic processes of proliferating cells. nih.govoncotarget.com

| Cellular Effect | Key Findings | Affected Molecules/Pathways | Cell Type |

| mTOR Inhibition | Induces energetic stress, leading to AMPK activation and subsequent mTOR inhibition. nih.gov | ATP, AMPK, mTOR | Proliferating T cells |

| Prevents LPS-activated PI3K/Akt/mTOR signaling. nih.govnih.gov | PI3K, Akt, mTOR, S6K, 4E-BP1 | Microglia | |

| mTORC1 inhibition can confer resistance to 6-MP. nih.govnih.gov | mTORC1 | B-ALL cells | |

| Oncogene Modulation | Reduces expression of Myc and HIF-1α downstream of mTOR inhibition. nih.gov | Myc, HIF-1α | Proliferating T cells |

| Enhances transcriptional activity and stabilizes HIF-1α protein. nih.gov | HIF-1α, Nur77 | Endothelial cells | |

| Metabolic Fluxes | Decreases glycolytic and glutaminolytic fluxes. nih.gov | Glycolysis, Glutaminolysis | Proliferating T cells |

| Reduces lactate production, indicating inhibition of aerobic glycolysis. nih.gov | Lactate | Proliferating T cells |

Effects on Ribosomal RNA Maturation by 6-Thioguanosine (B559654)

6-Thioguanosine, a derivative of 6-mercaptopurine, has been shown to be incorporated into both messenger RNA (mRNA) and ribosomal RNA (rRNA). nih.govresearchgate.net This incorporation can have significant consequences for RNA maturation and function. Early studies indicated that after short treatment periods, the incorporation of 6-thioguanosine was similar for both poly(A)-containing (largely mRNA) and poly(A)-free (largely rRNA) RNA. nih.govresearchgate.net

However, prolonged exposure to 6-thioguanosine leads to cytotoxic effects, including impaired synthesis of both RNA and protein. nih.govresearchgate.net The presence of 6-thioguanosine in RNA has been linked to erroneous decoding and reduced protein stability. frontiersin.org Furthermore, evidence suggests that 6-thioguanosine residues within RNA molecules can undergo post-transcriptional modifications. nih.gov In L5178Y murine lymphoma cells, 6-thioguanosine was found to be incorporated into the 5'-terminal cap structures of eukaryotic mRNA and as a starting nucleotide in tRNA and rRNA. nih.gov This indicates that 6-thioguanosine can interfere with the normal processing and maturation of various RNA species, including rRNA. frontiersin.orgcapes.gov.br

Modulation of DNA Methylation Patterns by 6-Thioguanine

6-Thioguanine, another key metabolite, exerts significant effects on epigenetic regulation by modulating DNA methylation patterns. rsc.orgnih.gov After being incorporated into DNA, 6-thioguanine can directly interfere with the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. rsc.orgnih.govactivemotif.com

The impact of 6-thioguanine on cytosine methylation is dependent on its position within CpG dinucleotides. nih.gov When 6-thioguanine is located at a methylated CpG site, it enhances the methylation of the opposing cytosine in the complementary strand by DNMT1. nih.gov Conversely, when present at an unmethylated CpG site, it almost completely abolishes the methylation of the adjacent cytosine. nih.gov This dual effect demonstrates the capacity of 6-thioguanine to perturb the faithful maintenance of DNA methylation patterns. rsc.orgnih.gov

| Derivative | Effect | Mechanism | Key Findings |

| 6-Thioguanosine | Inhibition of rRNA maturation | Incorporation into RNA, interfering with processing and function. nih.govresearchgate.netfrontiersin.orgcapes.gov.br | Similar incorporation into mRNA and rRNA initially; prolonged exposure impairs RNA and protein synthesis. nih.govresearchgate.net |

| 6-Thioguanine | Modulation of DNA methylation | Direct interference with DNMT activity after incorporation into DNA. rsc.orgnih.govactivemotif.com | Position-dependent effects on cytosine methylation; acts as a DNA demethylating agent in vivo. nih.govactivemotif.com |

Investigation of Biological Activities in Research Models

Antimicrobial Activity Studies

Bacillus anthracis, the causative agent of anthrax, exists as dormant endospores that can transform into vegetative bacteria upon favorable conditions. nih.gov The germination of these spores is a critical step for the initiation of infection. nih.gov Research has shown that purine (B94841) nucleosides, particularly inosine (B1671953) and L-alanine, are potent germinants for B. anthracis spores in vitro. nih.govasm.org

Studies have explored the potential of guanosine (B1672433) analogues, such as 6-Thioguanosine (B559654) (6-TG), to inhibit this germination process. nih.gov As an analog of inosine, 6-TG has been identified as an inhibitor of B. anthracis spore germination. nih.gov In in vitro assays, 6-TG demonstrated a modest inhibitory effect on spore germination with a reported IC₅₀ of 1 mM. asm.orgnih.gov It was also found to inhibit the germination of B. anthracis spores with a Kᵢ of 98 µM. caymanchem.com

Furthermore, 6-TG was shown to effectively block spore germination within macrophage cells and prevent the subsequent cell death mediated by B. anthracis spores. nih.gov In the J774a.1 macrophage cell line, 6-TG was significantly more effective at preventing spore-induced cytotoxicity, with an IC₅₀ of 3.5 μM, highlighting a substantial difference in its efficacy between in vitro and intracellular environments. asm.org The ability of 6-thioguanosine 5′-triphosphate (thio-dGTP) to inhibit spore germination in infected macrophage cell lines has also been noted. researchgate.net

It is important to note that the inhibitory action of 6-TG is not attributed to the reducing properties of its thiol group, as other compounds with free sulfhydryls did not show similar inhibitory effects on spore germination. nih.gov

The antibacterial properties of 6-Thioguanosine have also been evaluated against bacterial strains such as Escherichia coli. In nutrient-defined media, 6-Thioguanine (B1684491) and its related compound, 6-Mercaptopurine (B1684380), have demonstrated antibacterial activity. nih.gov The mechanism of action is thought to be multifaceted, involving their conversion into purine analogs that are subsequently incorporated into DNA and RNA. nih.gov

Specifically for 6-Thioguanosine, it has been reported to be active against E. coli with an IC₅₀ of 2 µM. caymanchem.com

Inhibition of Bacterial Spore Germination (e.g., Bacillus anthracis) by 6-Thioguanosine

Antiviral Activity in In Vitro Models (e.g., SARS and MERS Coronaviruses)

The antiviral potential of 6-Thioguanosine and its base, 6-Thioguanine, has been investigated against coronaviruses, including SARS-CoV and MERS-CoV. Thiopurines have been shown to inhibit the replication of betacoronaviruses. plos.org

Research indicates that 6-Thioguanine (6-TG) can disrupt the early stages of infection by limiting the accumulation of viral genomes, subgenomic RNAs, and structural proteins. plos.org A significant finding is that 6-TG appears to interfere with the processing and accumulation of the Spike (S) glycoprotein (B1211001), a critical component for viral entry into host cells. plos.orgnews-medical.net In ectopic expression models, 6-TG treatment led to an increased electrophoretic mobility of the Spike protein from various betacoronaviruses, which is consistent with the removal of N-linked oligosaccharides. plos.org Consequently, virus-like particles produced in the presence of 6-TG were deficient in the Spike protein. plos.org

Furthermore, 6-TG has been identified as an inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, an enzyme essential for viral polyprotein cleavage. nih.govbiorxiv.org In Vero-E6 cells, 6-TG inhibited SARS-CoV-2 replication with an EC₅₀ of approximately 2 μM. nih.gov Studies have also shown that 6-Thioguanine and 6-Thioguanosine can inhibit the replication of several coronaviruses in multiple cell types. plos.org For instance, both compounds caused significant reductions in SARS-CoV-2 virion release. news-medical.net

Interestingly, there is evidence of synergistic inhibition of MERS-CoV PLpro when disulfiram (B1670777) is combined with 6-thioguanine. nih.gov

Antiproliferative Effects in Cell Line Models (e.g., Leukemic Cell Lines, Hepatoma Cells)

6-Thioguanosine and its derivatives have been extensively studied for their antiproliferative effects in various cancer cell line models.

In leukemic cell lines, 6-Thioguanosine has demonstrated potent antiproliferative activity. For example, it reduces the proliferation of MOLT-4 leukemia cells with an IC₅₀ of 0.19 µM. caymanchem.comcaymanchem.com The parent compound, 6-mercaptopurine, is a chemotherapy drug used to treat certain types of acute leukemia. clevelandclinic.org It is known to interfere with the growth of cancer cells. clevelandclinic.org The cytotoxic effect of thiopurines in T-cells is largely attributed to the inhibitory association of thioguanosine triphosphate (TGTP) with the Rac1 GTPase. acs.org

In hepatoma cells, such as Novikoff-Hepatoma cells, 6-Thioguanosine has been shown to inhibit ribosomal RNA maturation. caymanchem.comcaymanchem.comaacrjournals.org Specifically, while the processing of 45S RNA to 38S RNA continues, the formation of mature 28S and 18S RNA is markedly inhibited by the analog. aacrjournals.org This inhibition of ribosomal RNA maturation is considered a possible mechanism for its cancerostatic activity. aacrjournals.org Studies on human hepatoma cell lines like HepG2 have also been conducted, for instance, to isolate cells deficient in HPRT activity by challenging them with 6-thioguanine. nih.gov

The mechanism of antiproliferative action is complex and involves the metabolic conversion of these prodrugs into 6-thioguanine nucleotides (TGNs). aacrjournals.org These nucleotides can be incorporated into DNA, leading to DNA damage and apoptosis, and can also inhibit de novo purine synthesis, a pathway crucial for the proliferation of lymphocytes. nih.govmdpi.com

| Cell Line | Compound | Effect | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| MOLT-4 (Leukemia) | 6-Thioguanosine | Reduces proliferation | 0.19 µM | caymanchem.comcaymanchem.com |

| Novikoff-Hepatoma | 6-Thioguanosine | Inhibits ribosomal RNA maturation | - | aacrjournals.org |

| Vero-E6 (SARS-CoV-2 infected) | 6-Thioguanine | Inhibits viral replication | ~2 µM | nih.gov |

| E. coli | 6-Thioguanosine | Antibacterial activity | 2 µM | caymanchem.com |

| Bacillus anthracis (spores, in vitro) | 6-Thioguanosine | Inhibits germination | 1 mM | asm.orgnih.gov |

| J774a.1 (macrophages, B. anthracis infected) | 6-Thioguanosine | Prevents cytotoxicity | 3.5 µM | asm.org |

Immunomodulatory Effects in Research Settings

The immunomodulatory properties of thiopurines like 6-Thioguanine have been a subject of research, particularly in the context of cancer therapy and inflammatory conditions. Thiopurines are known to function as immunosuppressants by interfering with the proliferation of lymphocytes. mdpi.com

Recent studies have explored how these compounds can alter the tumor microenvironment. For instance, treatment with 6-Thioguanine (6-TG) has been shown to increase the immunogenicity of tumor cells. nih.gov By inducing mutations in cancer cells, 6-TG can lead to the creation of new tumor neoantigens, which can then be recognized by the immune system. nih.gov This increased tumor mutational burden is associated with enhanced T-cell responses against the tumor. nih.gov

In a preclinical mouse model of melanoma, 6-TG treatment resulted in improved tumor control that was dependent on T-cells. nih.gov Gene set enrichment analysis of tumors from these models revealed an upregulation of genes involved in cytokine activity, chemokine activity, and inflammatory responses, including TNFα and IFNγ signaling pathways. nih.gov

Furthermore, in co-culture models of human colon cancer cells and macrophages, treatment with 6-TG has been observed to induce a pro-inflammatory but anti-tumoral effect. mmu.ac.uk This suggests that immunomodulators like 6-TG can alter the phenotype of tumor-associated macrophages, potentially shifting them towards a more anti-tumor state. mmu.ac.uk Some purine nucleoside analogs, such as 8-mercaptoguanosine, have been shown to induce polyclonal immunoglobulin production in cell cultures. oup.com

Advanced Methodologies for Research on 6 Mercaptoguanosine

Quantitative Analytical Techniques for Metabolites

The accurate quantification of 6-Mercaptoguanosine (B13397226) metabolites, such as 6-thioguanine (B1684491) nucleotides (TGNs) and 6-methylmercaptopurine (B131649) (6-MMP), is essential for therapeutic drug monitoring and research. Advanced chromatographic techniques are the cornerstone of these analytical efforts.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Quantification

UPLC-MS/MS has emerged as a highly sensitive and specific method for the simultaneous quantification of multiple thiopurine metabolites. acs.org This technique combines the superior separation capabilities of UPLC with the precise detection and quantification offered by tandem mass spectrometry.

Researchers have developed robust UPLC-MS/MS methods to measure metabolites like 6-thioguanosine (B559654) monophosphate (6-TGMP) and 6-MMP in various biological matrices, including plasma and dried blood spots. nih.goveurekaselect.com These methods often involve a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and mass spectrometric detection. eurekaselect.comnih.gov The use of stable isotope-labeled internal standards ensures high accuracy and precision. acs.org

Key features of UPLC-MS/MS methods include short run times, typically around 4-5 minutes, and high sensitivity, with detection ranges often between 5.0 to 500.0 ng/mL for multiple analytes. nih.goveurekaselect.comnih.gov This allows for the analysis of small sample volumes, which is particularly advantageous in pediatric patient populations. nih.gov The specificity of MS/MS detection is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.govresearchgate.net

Table 1: Example of UPLC-MS/MS Parameters for Thiopurine Metabolite Analysis

| Parameter | Value |

| Chromatography System | Waters Acquity UPLC |

| Mass Spectrometer | Waters Xevo TQD |

| Column | Waters Acquity® UPLC BEH AMIDA, 1.7 μm (2.1 × 100 mm) |

| Mobile Phase | Gradient of 0.2% formic acid in water and 0.1% formic acid in acetonitrile-methanol |

| Flow Rate | 0.2 mL/min |

| Run Time | 5 min |

| Ionization Mode | Positive ESI for 6-MP, 6-MMP, 6-TGMP |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Data sourced from a study on the quantitative bioanalysis of 6-mercaptopurine (B1684380) and its metabolites. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used and reliable technique for the analysis of 6-Mercaptoguanosine metabolites. bjournal.orgscielo.br These methods are often employed for routine clinical monitoring due to their robustness and cost-effectiveness. researchgate.net

A typical HPLC method involves the hydrolysis of nucleotide metabolites to their corresponding bases, which can then be separated on a reversed-phase column (e.g., C18) and detected by UV absorbance at specific wavelengths. bjournal.orgscielo.brbjournal.org For instance, 6-thioguanine (6-TG), a key active metabolite, and the hydrolysis product of 6-MMP can be monitored at different wavelengths for simultaneous quantification. bjournal.orgbjournal.org

The sample preparation for HPLC analysis often includes a protein precipitation step with perchloric acid, followed by hydrolysis at elevated temperatures. bjournal.orgscielo.brbjournal.org The sensitivity of HPLC methods is generally sufficient for clinical applications, with lower limits of quantification (LLOQ) in the picomolar range per 8 x 10^8 red blood cells. bjournal.org

Table 2: Performance Characteristics of a Validated HPLC Method for Thiopurine Metabolites

| Parameter | 6-TG | 6-MP | 6-MMP |

| Elution Time (min) | 5.3 | 6.0 | 10.2 |

| Analytical Recovery (%) | 73.2 | 119.1 | 97.4 |

| Intra-assay Variation (%) | < 9.6 | < 9.6 | < 9.6 |

| Inter-assay Variation (%) | < 14.3 | < 14.3 | < 14.3 |

| Lowest Detectable Concentration (pmol/8 x 10⁸ erythrocytes) | 3 | 3 | 25 |

| Quantification Limit (pmol/8 x 10⁸ erythrocytes) | 8 | 10 | 70 |

| Data from an improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites. bjournal.orgbjournal.org |

Cellular and Molecular Assays

To investigate the biological effects of 6-Mercaptoguanosine at the cellular level, a variety of assays are employed to assess cell viability, programmed cell death, and gene expression.

Cell Proliferation Assays (e.g., Methyl Thiazolyl Tetrazolium (MTT) Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. rndsystems.comatcc.org This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. atcc.org The amount of formazan produced is directly proportional to the number of living cells. atcc.org

In the context of 6-Mercaptoguanosine research, the MTT assay is used to determine the cytotoxic effects of the compound on various cell lines. nih.gov By exposing cells to different concentrations of 6-Mercaptoguanosine, researchers can generate dose-response curves and determine the concentration at which cell growth is inhibited. nih.gov This assay is crucial for understanding the anti-proliferative properties of 6-Mercaptoguanosine and its metabolites. rndsystems.comnih.gov

Apoptosis Detection Assays (e.g., Caspase 3 Activation)

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents, including metabolites of 6-Mercaptoguanosine, exert their effects. nih.gov The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. abcam.com

Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. abcam.com Assays to detect caspase-3 activation are therefore widely used to confirm that cell death is occurring via apoptosis. nih.govsigmaaldrich.com These assays often utilize a substrate that, when cleaved by active caspase-3, produces a fluorescent or colorimetric signal. sigmaaldrich.combiotium.comstemcell.com The detection of active caspase-3 provides strong evidence that 6-Mercaptoguanosine induces apoptosis in target cells. nih.gov

Gene Expression Analysis (e.g., Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Transporter Expression)

The cellular uptake and efflux of 6-Mercaptoguanosine and its precursor, 6-mercaptopurine, are mediated by various nucleoside and nucleobase transporters. nih.gov The expression levels of these transporters can significantly influence intracellular drug concentrations and, consequently, cellular sensitivity to the drug. nih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a powerful technique used to analyze the expression of specific genes. nih.govsemanticscholar.org In the context of 6-Mercaptoguanosine research, RT-PCR is employed to characterize the expression profile of potential influx and efflux transporters in different cell lines. nih.gov This involves isolating total cellular RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying the cDNA of the transporter genes of interest using specific primers. nih.govsemanticscholar.org By comparing the expression levels of these transporters between drug-sensitive and drug-resistant cells, researchers can identify key transporters involved in drug disposition and potential mechanisms of resistance. nih.gov

Biophysical and Structural Characterization Techniques

Advanced biophysical and structural characterization techniques are indispensable for elucidating the properties and interactions of 6-Mercaptoguanosine (6-MG) at the molecular level. These methods provide critical insights into its behavior, from its potential use as a fluorescent probe to its structural role in nanoparticle formation and its thermal stability.

Fluorescence Spectroscopy for Fluorescent Probe Studies

Fluorescence spectroscopy is a powerful tool for investigating the interactions of 6-Mercaptoguanosine, particularly when it is modified to act as a fluorescent probe. A notable example is the synthetic derivative S-(N-dansylaminoethyl)-6-mercaptoguanosine. portlandpress.com This compound incorporates a dansyl group, a fluorescent moiety, making it suitable for fluorescence-based studies. ontosight.ai The emission spectrum of this derivative exhibits peaks at approximately 400 nm and 550 nm. The emission at 550 nm is particularly sensitive to the polarity of its environment, a characteristic that is highly valuable for probing molecular interactions. portlandpress.com

Research has utilized this fluorescent derivative to study the uridine (B1682114) transport system in human erythrocytes. portlandpress.com By preparing erythrocyte-membrane fragments with low light scattering, detailed fluorescence studies of the probe bound to these membranes became possible. Direct binding measurements revealed a high-affinity binding site with a dissociation constant comparable to its inhibition constant. Interestingly, the binding of the probe and the natural substrate, uridine, are not mutually exclusive. The fluorescence and affinity of the bound probe are modulated by the presence of uridine, and the emission spectrum suggests that the probe penetrates the bilayer region of the membrane. portlandpress.com